3-Methyl-piperidine-3-carboxylic acid amide hydrochloride 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1315499-98-9
VCID: VC2717792
InChI: InChI=1S/C7H14N2O.ClH/c1-7(6(8)10)3-2-4-9-5-7;/h9H,2-5H2,1H3,(H2,8,10);1H
SMILES: CC1(CCCNC1)C(=O)N.Cl
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol

3-Methyl-piperidine-3-carboxylic acid amide hydrochloride

CAS No.: 1315499-98-9

Cat. No.: VC2717792

Molecular Formula: C7H15ClN2O

Molecular Weight: 178.66 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-piperidine-3-carboxylic acid amide hydrochloride - 1315499-98-9

CAS No. 1315499-98-9
Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
IUPAC Name 3-methylpiperidine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C7H14N2O.ClH/c1-7(6(8)10)3-2-4-9-5-7;/h9H,2-5H2,1H3,(H2,8,10);1H
Standard InChI Key YAQQMBZEYARIQO-UHFFFAOYSA-N
SMILES CC1(CCCNC1)C(=O)N.Cl
Canonical SMILES CC1(CCCNC1)C(=O)N.Cl

Chemical Identity and Structure

3-Methyl-piperidine-3-carboxylic acid amide hydrochloride belongs to the class of piperidine derivatives, a group of compounds widely recognized for their biological activity. The compound features a six-membered piperidine heterocyclic ring with a methyl group and a carboxamide functional group at the 3-position, along with a hydrochloride salt form that enhances its solubility in aqueous solutions.

Identification Parameters

The compound's chemical identity can be defined through several standard parameters, as shown in Table 1:

ParameterValue
CAS Number1315499-98-9
Molecular FormulaC7H15ClN2O
Molecular Weight178.66 g/mol
IUPAC Name3-methylpiperidine-3-carboxamide;hydrochloride
ChemSpider ID29313244
MDL NumberMFCD21605968
Monoisotopic Mass178.087291

Table 1: Key identification parameters of 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride

Structural Characteristics

The structure of 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride consists of a six-membered piperidine ring with a nitrogen atom at position 1. The 3-position of the ring bears both a methyl group and a carboxamide functional group (–CONH2). The molecule exists as a hydrochloride salt, with the chloride anion balancing the positive charge on the protonated nitrogen of the piperidine ring. This salt formation significantly alters the compound's physicochemical properties compared to its free base form, particularly enhancing water solubility while reducing lipophilicity.

Physical and Chemical Properties

The physical and chemical properties of 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride determine its behavior in various environments and its suitability for different applications.

Chemical Reactivity

The chemical reactivity of 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride is primarily determined by its functional groups:

  • The protonated piperidine nitrogen can participate in acid-base reactions

  • The carboxamide group can engage in hydrogen bonding interactions

  • The tertiary carbon bearing both the methyl and carboxamide groups represents a quaternary stereocenter

These properties collectively influence the compound's behavior in chemical reactions and its interactions with biological systems.

Applications in Medicinal Chemistry

3-Methyl-piperidine-3-carboxylic acid amide hydrochloride has garnered interest in the pharmaceutical research community primarily due to its structural features that make it potentially valuable in drug development.

Role as a Building Block

Beyond direct biological applications, this compound serves as a valuable synthetic intermediate or building block in medicinal chemistry. The functional groups present provide multiple points for further chemical elaboration, allowing medicinal chemists to construct more complex molecules with enhanced biological profiles.

Analytical Characterization Techniques

Proper characterization of 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride is essential for confirming its identity, purity, and structural features. Several analytical techniques are commonly employed for this purpose.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural confirmation. For this compound:

  • ¹H NMR would show signals characteristic of the piperidine ring protons, the methyl group (typically as a singlet around 1.0-1.5 ppm), and the amide protons

  • ¹³C NMR would confirm the presence of the carboxamide carbon (typically around 170-180 ppm) and the quaternary carbon at position 3

Infrared (IR) spectroscopy would reveal diagnostic bands for the N-H stretching of the amide group (approximately 3300-3500 cm⁻¹) and the C=O stretching of the amide (approximately 1650-1690 cm⁻¹).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable for determining the purity of the compound and confirming its molecular weight. The expected mass spectrum would show a molecular ion peak corresponding to the free base (M = 142.20) rather than the hydrochloride salt form .

Structural Relationship to Similar Compounds

3-Methyl-piperidine-3-carboxylic acid amide hydrochloride shares structural similarities with several related compounds that have been more extensively studied.

Comparison with Related Derivatives

Table 2 compares the structural features of 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride with related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
3-Methyl-piperidine-3-carboxylic acid amide hydrochlorideC7H15ClN2O178.66Reference compound
N-methylpiperidine-3-carboxamideC7H14N2O142.20Free base form, N-methyl substituted amide instead of primary amide
(R)-Methyl piperidine-3-carboxylate hydrochlorideC7H14ClNO2179.65Methyl ester instead of amide, no 3-methyl group
(S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochlorideC9H18ClNO2207.70Ethyl ester instead of amide

Table 2: Structural comparison of 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride with related compounds

These structural relationships are significant as they help researchers understand how minor modifications to the core structure can influence physicochemical properties and biological activities.

Current Research and Future Directions

Research on 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride is ongoing, with focus on exploring its potential applications in medicinal chemistry and organic synthesis.

Areas of Active Investigation

Current research efforts may be directed toward:

  • Structure-activity relationship studies to determine how structural modifications affect biological activity

  • Exploration of the compound's potential as a pharmacophore in drug design

  • Development of more efficient synthetic routes, particularly stereoselective methods

  • Investigation of specific receptor interactions and binding modes

Future Prospects

The future development of 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride may include:

  • Incorporation into more complex molecular scaffolds with enhanced biological profiles

  • Development of derivatives with improved pharmacokinetic properties

  • Exploration of applications beyond traditional medicinal chemistry, such as in materials science or as catalysts

  • Computational studies to predict optimal modifications for specific biological targets

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